molecular formula C9H14O8 B10759240 4,6pyDGalbeta R isomer

4,6pyDGalbeta R isomer

Cat. No.: B10759240
M. Wt: 250.20 g/mol
InChI Key: QVVFNJUJKXWFAU-CECBSOHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose: is a derivative of glucose, a simple sugar that is an essential energy source in living organisms. This compound is characterized by the presence of a carboxyethylidene group attached to the 4th and 6th carbon atoms of the glucose molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose typically involves the acetalation of glucose with pyruvic acid. The reaction is carried out under acidic conditions to facilitate the formation of the acetal linkage between the glucose and pyruvic acid. The process can be summarized as follows:

    Starting Material: Beta-D-Glucose

    Reagent: Pyruvic acid

    Catalyst: Acid (e.g., hydrochloric acid)

    Reaction Conditions: The reaction mixture is heated to promote the formation of the acetal linkage.

Industrial Production Methods: Industrial production of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyethylidene group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.

    Pathways Involved: It participates in metabolic pathways related to glucose utilization and energy production.

Comparison with Similar Compounds

  • 4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose
  • 4,6-O-(1-Carboxyethylidene)-Beta-D-Galactose

Comparison:

Properties

Molecular Formula

C9H14O8

Molecular Weight

250.20 g/mol

IUPAC Name

(2R,4aR,6R,7R,8R,8aR)-6,7,8-trihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid

InChI

InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3-6(17-9)4(10)5(11)7(12)16-3/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7-,9-/m1/s1

InChI Key

QVVFNJUJKXWFAU-CECBSOHTSA-N

Isomeric SMILES

C[C@]1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@@H](O2)O)O)O)C(=O)O

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.